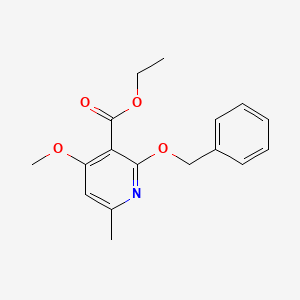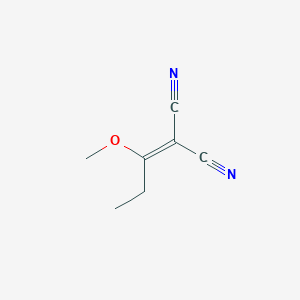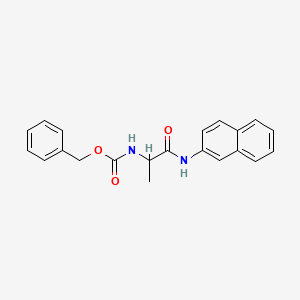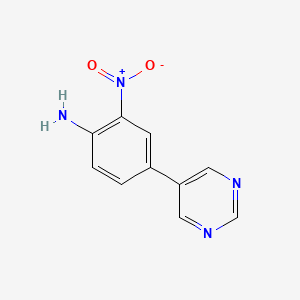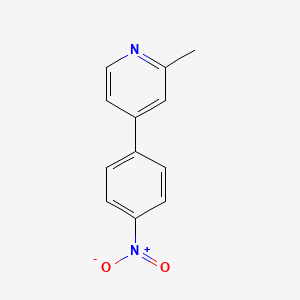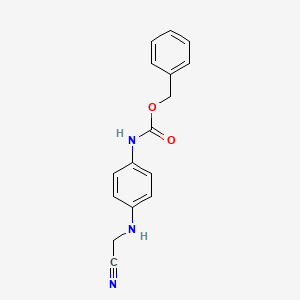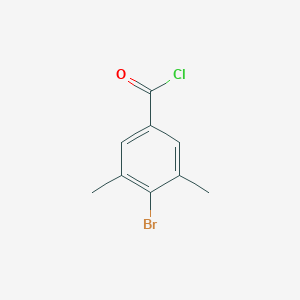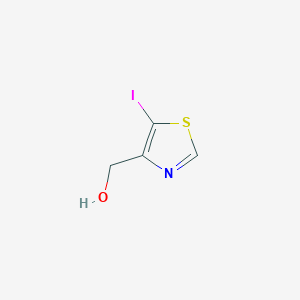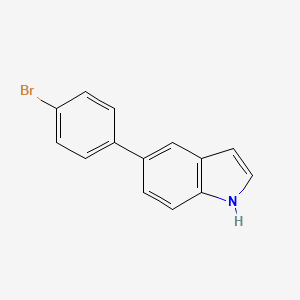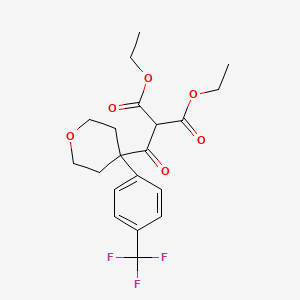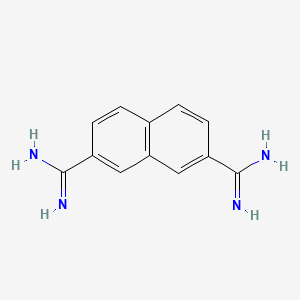
2,7-Naphthalenediamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenediamidine is an organic compound with the molecular formula C₁₀H₁₀N₂ It is a derivative of naphthalene, characterized by the presence of two amidine groups at the 2 and 7 positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediamidine typically involves the reaction of 2,7-diaminonaphthalene with formamidine or other amidine precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the amidine groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Naphthalenediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The amidine groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups.
Reduction: Naphthalene derivatives with amine or alkyl groups.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthalenediamidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent and in drug design for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenediamidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
- 2,6-Naphthalenediamidine
- 1,5-Naphthalenediamidine
- 2,7-Naphthalenediamine
Comparison: 2,7-Naphthalenediamidine is unique due to the specific positioning of the amidine groups, which influences its chemical reactivity and interaction with other molecules. Compared to 2,6-Naphthalenediamidine and 1,5-Naphthalenediamidine, the 2,7-isomer may exhibit different electronic properties and steric effects, leading to distinct reactivity patterns. Additionally, this compound differs from 2,7-Naphthalenediamine by the presence of amidine groups instead of amine groups, which can significantly alter its chemical behavior and applications.
Propiedades
Número CAS |
63798-16-3 |
|---|---|
Fórmula molecular |
C12H12N4 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
naphthalene-2,7-dicarboximidamide |
InChI |
InChI=1S/C12H12N4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H3,13,14)(H3,15,16) |
Clave InChI |
SXHIHRDWRSAVCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)C(=N)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



